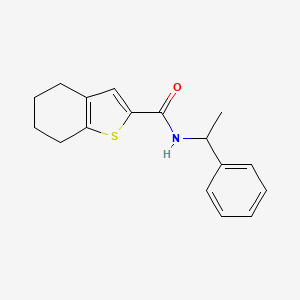

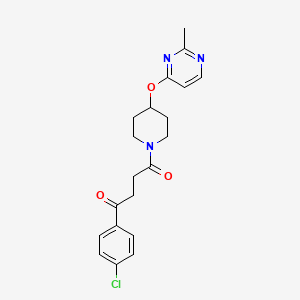

![molecular formula C17H15ClFN3O2S2 B2749687 4-Chloro-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 955663-09-9](/img/structure/B2749687.png)

4-Chloro-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters can be achieved using a radical approach . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a common feature in many biologically active compounds . The presence of the fluorophenyl group and the benzo[d]thiazole group may also contribute to its properties.

Applications De Recherche Scientifique

- Compound : N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine .

- Significance : Thiazole derivatives have been pivotal in drug development, including antiretrovirals, antineoplastics, and antimicrobials .

- Thiazole Chemistry : Thiazole scaffolds have led to drugs like Sulfathiazole (antimicrobial), Darbufelone (anti-inflammatory and lung cancer cell growth inhibitor), and Nitazoxanide (antimicrobial) .

Antibacterial Activity

Anti-Inflammatory and Analgesic Properties

Antifungal Applications

Drug Scaffold Development

Chlorine’s Influence on Biological Activity

Mécanisme D'action

Target of Action

The primary target of this compound is the human Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the body’s immune response by recognizing foreign substances and passing on signals to the immune system .

Mode of Action

The compound interacts with its target through a series of hydrogen bonds and non-hydrogen bonded interactions . It forms three hydrogen bonds with the residues PHE144, ILE146, and GLY147 through the benzothiazole –S O group . Additionally, it displays pi-sigma interactions with LEU117 and pi-alkyl interactions with LEU138 residues with the fluoro substituted aromatic phenyl group .

Biochemical Pathways

The compound’s interaction with TLR4 can affect the immune response pathways . By binding to TLR4, it can modulate the body’s immune response, potentially influencing the outcomes of diseases where the immune response plays a critical role .

Pharmacokinetics

The compound’s ability to bind to tlr4 suggests it may have good bioavailability .

Result of Action

The compound’s action results in a modulation of the body’s immune response . By binding to TLR4, it can influence the body’s response to foreign substances, potentially leading to changes in the progression of diseases where the immune response is a factor .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These could include the presence of other molecules, pH levels, temperature, and the specific characteristics of the target site .

Propriétés

IUPAC Name |

4-chloro-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFN3O2S2/c18-14-2-1-3-15-16(14)20-17(25-15)21-8-10-22(11-9-21)26(23,24)13-6-4-12(19)5-7-13/h1-7H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDXBRFZXBJSPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

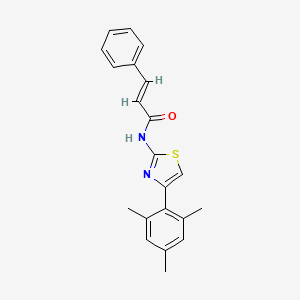

![3-(3-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2749604.png)

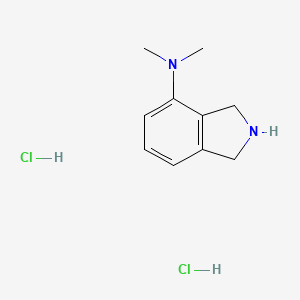

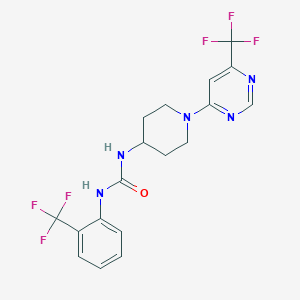

![N-(2,3-dimethylphenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2749606.png)

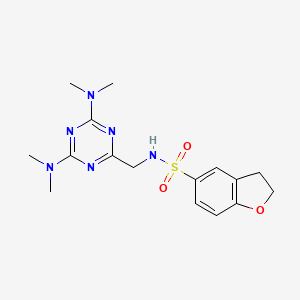

![4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile](/img/structure/B2749607.png)

![5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2749611.png)

![2-Chloro-3-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2749612.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2749621.png)

![2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid](/img/structure/B2749622.png)

![4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine](/img/structure/B2749625.png)